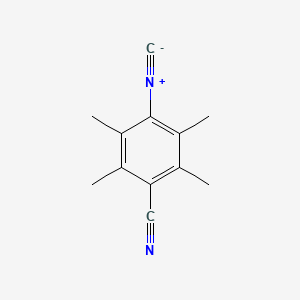
4-Isocyano-2,3,5,6-tetramethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyano-2,3,5,6-tetramethylbenzonitrile is an organic compound with the molecular formula C12H12N2 It is characterized by the presence of an isocyano group (-NC) and a nitrile group (-CN) attached to a benzene ring substituted with four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-2,3,5,6-tetramethylbenzonitrile typically involves the reaction of 2,3,5,6-tetramethylbenzonitrile with a suitable isocyanide reagent under controlled conditions. One common method is the reaction of 2,3,5,6-tetramethylbenzonitrile with chloroform and a strong base such as potassium tert-butoxide to form the isocyano derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Isocyano-2,3,5,6-tetramethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles.
Oxidation and Reduction: Both the isocyano and nitrile groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution and addition reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the isocyano group can yield various substituted derivatives, while reduction of the nitrile group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Isocyano-2,3,5,6-tetramethylbenzonitrile depends on its specific application. In chemical reactions, the isocyano and nitrile groups can act as reactive sites for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetramethylbenzonitrile: Lacks the isocyano group, making it less reactive in certain chemical reactions.
4-Isocyano-2,3,5,6-tetramethylbenzene:
Uniqueness
4-Isocyano-2,3,5,6-tetramethylbenzonitrile is unique due to the presence of both isocyano and nitrile groups on a highly substituted benzene ring
Propiedades
Número CAS |
314080-38-1 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
4-isocyano-2,3,5,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C12H12N2/c1-7-9(3)12(14-5)10(4)8(2)11(7)6-13/h1-4H3 |
Clave InChI |
UDSZSCNMXCFBML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C#N)C)C)[N+]#[C-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



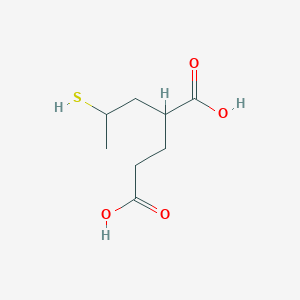
![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)

![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
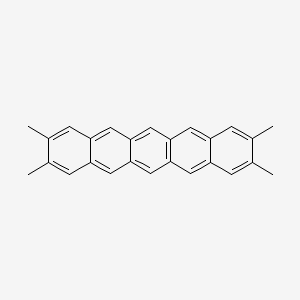
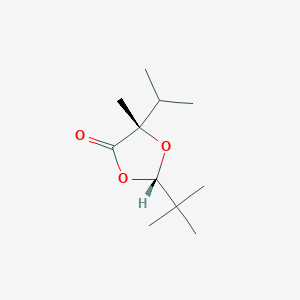
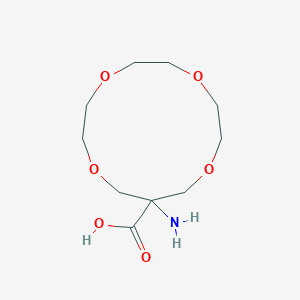
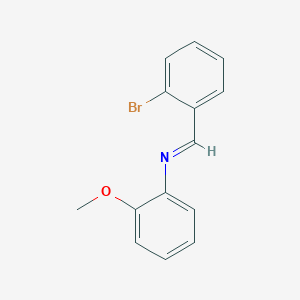
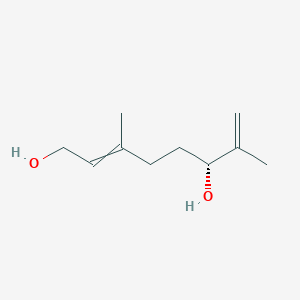
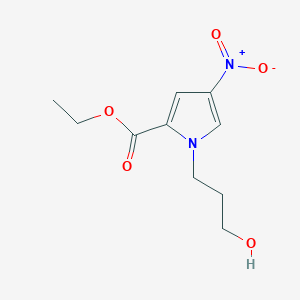
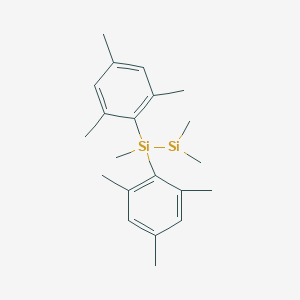
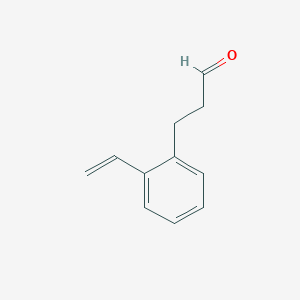
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
